Cas no 1520709-06-1 (1-(4-methyl-1H-imidazol-5-yl)methylpiperazine)

1-(4-Methyl-1H-imidazol-5-yl)methylpiperazine is a heterocyclic compound featuring both imidazole and piperazine moieties, offering versatile reactivity and structural utility in organic synthesis and pharmaceutical applications. Its distinct molecular architecture enables selective functionalization, making it valuable for designing biologically active compounds, particularly in medicinal chemistry. The presence of the methyl-substituted imidazole ring enhances stability while maintaining reactivity, and the piperazine group provides a flexible scaffold for further derivatization. This compound is suitable for use as an intermediate in the development of receptor-targeting molecules, enzyme inhibitors, or other pharmacologically relevant agents. Its well-defined structure ensures consistent performance in synthetic pathways, supporting reproducible research outcomes.
1-(4-methyl-1H-imidazol-5-yl)methylpiperazine structure
1520709-06-1 structure
Product name:1-(4-methyl-1H-imidazol-5-yl)methylpiperazine
CAS No:1520709-06-1
MF:C9H16N4
MW:180.250141143799
CID:6422344
PubChem ID:82600774

1-(4-methyl-1H-imidazol-5-yl)methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methyl-1H-imidazol-5-yl)methylpiperazine
    • Piperazine, 1-[(4-methyl-1H-imidazol-5-yl)methyl]-
    • AKOS032958399
    • 1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine
    • 1520709-06-1
    • SCHEMBL21919612
    • EN300-1809856
    • Inchi: 1S/C9H16N4/c1-8-9(12-7-11-8)6-13-4-2-10-3-5-13/h7,10H,2-6H2,1H3,(H,11,12)
    • InChI Key: TVWTYXZMDOGPFM-UHFFFAOYSA-N
    • SMILES: N1(CC2NC=NC=2C)CCNCC1

Computed Properties

  • Exact Mass: 180.137496527g/mol
  • Monoisotopic Mass: 180.137496527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 44Ų

Experimental Properties

  • Density: 1.128±0.06 g/cm3(Predicted)
  • Boiling Point: 389.5±37.0 °C(Predicted)
  • pka: 14.88±0.10(Predicted)

1-(4-methyl-1H-imidazol-5-yl)methylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1809856-2.5g
1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine
1520709-06-1
2.5g
$1230.0 2023-09-19
Enamine
EN300-1809856-0.5g
1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine
1520709-06-1
0.5g
$603.0 2023-09-19
Enamine
EN300-1809856-5.0g
1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine
1520709-06-1
5g
$2566.0 2023-05-23
Enamine
EN300-1809856-0.25g
1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine
1520709-06-1
0.25g
$579.0 2023-09-19
Enamine
EN300-1809856-0.05g
1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine
1520709-06-1
0.05g
$528.0 2023-09-19
Enamine
EN300-1809856-1.0g
1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine
1520709-06-1
1g
$884.0 2023-05-23
Enamine
EN300-1809856-10.0g
1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine
1520709-06-1
10g
$3807.0 2023-05-23
Enamine
EN300-1809856-1g
1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine
1520709-06-1
1g
$628.0 2023-09-19
Enamine
EN300-1809856-5g
1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine
1520709-06-1
5g
$1821.0 2023-09-19
Enamine
EN300-1809856-0.1g
1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine
1520709-06-1
0.1g
$553.0 2023-09-19

Additional information on 1-(4-methyl-1H-imidazol-5-yl)methylpiperazine

Introduction to 1-(4-methyl-1H-imidazol-5-yl)methylpiperazine (CAS No. 1520709-06-1)

1-(4-methyl-1H-imidazol-5-yl)methylpiperazine, with the CAS number 1520709-06-1, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as MMP for brevity, is a derivative of piperazine and features a unique structural arrangement that includes a 4-methylimidazole moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The molecular structure of 1-(4-methyl-1H-imidazol-5-yl)methylpiperazine consists of a piperazine ring connected to a 4-methylimidazole ring via a methyl group. This configuration provides the compound with both hydrophilic and hydrophobic characteristics, which are crucial for its interactions with biological systems. The piperazine ring is known for its ability to form hydrogen bonds and participate in various chemical reactions, while the 4-methylimidazole moiety contributes to the compound's overall stability and reactivity.

In recent years, MMP has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a modulator of neurotransmitter systems. Research has shown that MMP can interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neurological disorders such as depression, anxiety, and schizophrenia. By modulating these receptors, MMP may offer new avenues for the treatment of these conditions.

Beyond its potential as a therapeutic agent, MMP has also been explored for its use in chemical synthesis. Its unique structure makes it an excellent building block for the creation of more complex molecules. For instance, it can be used as a ligand in metal complexes or as a precursor in the synthesis of other bioactive compounds. This versatility has led to its adoption in various synthetic routes and methodologies within the field of organic chemistry.

The pharmacological profile of MMP has been further elucidated through preclinical studies. In vitro assays have demonstrated that it exhibits selective binding to specific receptors, suggesting that it may have a favorable safety profile compared to other compounds with broader activity. Additionally, animal studies have provided insights into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies have shown that MMP has good oral bioavailability and a favorable half-life, making it suitable for further development as a drug candidate.

The safety and efficacy of MMP have also been evaluated in early-stage clinical trials. Preliminary results from these trials have been promising, with no significant adverse effects reported at therapeutic doses. However, further research is needed to fully understand its long-term safety and efficacy profiles. Ongoing clinical trials are currently exploring its potential in treating various neurological disorders and other conditions where modulation of neurotransmitter systems may be beneficial.

In conclusion, 1-(4-methyl-1H-imidazol-5-yl)methylpiperazine (CAS No. 1520709-06-1) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. As research continues to advance our understanding of this compound, it is likely that new opportunities will emerge for its use in improving human health.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd